molecular formula C21H19N3O B4122224 2-[(4-methylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

2-[(4-methylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4122224
M. Wt: 329.4 g/mol
InChI Key: LBKOSVJKXJYBCB-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinone derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Without specific information on this compound, general safety practices for handling chemicals should be followed .

Future Directions

The study of quinazolinones is an active area of research due to their diverse biological activities . Future research on this specific compound could involve exploring its synthesis, properties, and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization. For instance, anthranilic acid derivatives can be coupled with acid chlorides to form substituted anthranilates, which then undergo cyclization with acetic anhydride to yield benzoxazinones. These intermediates can be further treated with ammonia to produce quinazolinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve refluxing in solvents like ethanol or acetic acid .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups onto the quinazolinone ring .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives such as:

Uniqueness

What sets 2-[(4-methylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-(4-methylanilino)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c1-14-7-9-17(10-8-14)23-21-22-13-18-19(24-21)11-16(12-20(18)25)15-5-3-2-4-6-15/h2-10,13,16H,11-12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKOSVJKXJYBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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